
Propanedioic acid, bis(2,6-dimethylphenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, bis(2,6-dimethylphenyl) ester is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid (malonic acid) and is characterized by the presence of two 2,6-dimethylphenyl groups attached to the ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, bis(2,6-dimethylphenyl) ester typically involves the esterification of propanedioic acid with 2,6-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, bis(2,6-dimethylphenyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acidic or basic conditions to yield propanedioic acid and 2,6-dimethylphenol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different ester derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Transesterification: Alcohols (e.g., methanol, ethanol) and catalysts (e.g., sodium methoxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydrolysis: Propanedioic acid and 2,6-dimethylphenol.
Transesterification: New ester derivatives depending on the alcohol used.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Propanedioic acid, bis(2,6-dimethylphenyl) ester finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propanedioic acid, bis(2,6-dimethylphenyl) ester involves its interaction with molecular targets through its ester functional groups. These interactions can lead to various chemical transformations, such as hydrolysis or transesterification, depending on the conditions. The pathways involved in these reactions are influenced by the presence of catalysts, solvents, and other reaction parameters.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedioic acid, dimethyl ester:
Propanedioic acid, methyl-, dimethyl ester: Another ester derivative with different alkyl groups.
Malonic acid: The parent compound of propanedioic acid esters.
Uniqueness
Propanedioic acid, bis(2,6-dimethylphenyl) ester is unique due to the presence of the 2,6-dimethylphenyl groups, which impart distinct chemical and physical properties compared to other ester derivatives
Propriétés
Numéro CAS |
60179-55-7 |
|---|---|
Formule moléculaire |
C19H20O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
bis(2,6-dimethylphenyl) propanedioate |
InChI |
InChI=1S/C19H20O4/c1-12-7-5-8-13(2)18(12)22-16(20)11-17(21)23-19-14(3)9-6-10-15(19)4/h5-10H,11H2,1-4H3 |
Clé InChI |
OZARBLKVRKPNEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OC(=O)CC(=O)OC2=C(C=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


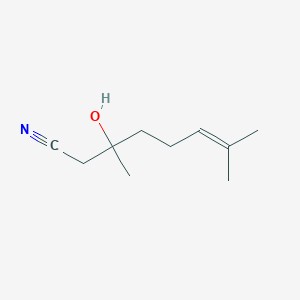
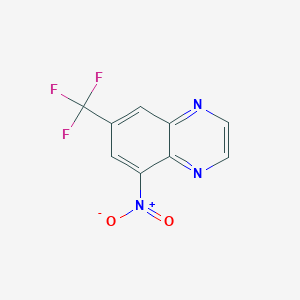


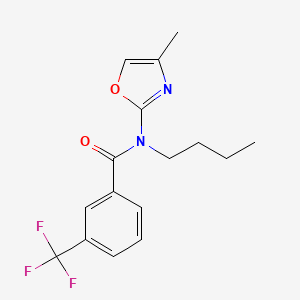
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)

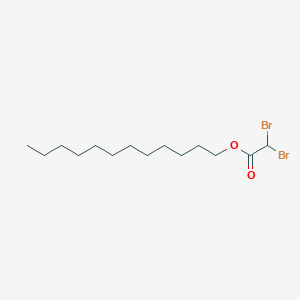


![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)
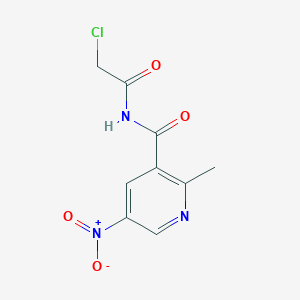

![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)
